Diethylstilbestrol monoglucuronide

Endocrine Pharmacology Estrogenicity In Vivo Bioassay

For researchers quantifying Diethylstilbestrol (DES) exposure, using the parent drug or a generic conjugate as an analytical standard introduces significant measurement error due to differing solubility and receptor activity. Diethylstilbestrol monoglucuronide (DES-MG) is the primary circulating metabolite of DES, and its distinct properties demand a dedicated, high-purity reference material. - Accurate Quantification: Enables direct HPLC/UV or LC-MS/MS measurement of intact DES-MG in plasma at 2-5 ng/mL, eliminating the variability of indirect hydrolysis methods. - Definitive Marker: Functions as the key analyte for assessing fetal DES exposure in developmental toxicology studies due to its unique, inefficient placental transfer. - Validated Transporter Substrate: Serves as a probe for MRP2/ABCC2-mediated biliary excretion (bile-to-blood ratio of 228-279) in in vitro hepatocyte models.

Molecular Formula C24H28O8
Molecular Weight 444.5 g/mol
CAS No. 2408-40-4
Cat. No. B022631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethylstilbestrol monoglucuronide
CAS2408-40-4
Synonyms4-[(1E)-1-Ethyl-2-(4-hydroxyphenyl)-1-buten-1-yl]phenyl β-D-Glucopyranosiduronic Acid;  Diethylstilbestrol Monoglucuronide;  Stilbestrol Monoglucuronide; 
Molecular FormulaC24H28O8
Molecular Weight444.5 g/mol
Structural Identifiers
SMILESCCC(=C(CC)C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3=CC=C(C=C3)O
InChIInChI=1S/C24H28O8/c1-3-17(13-5-9-15(25)10-6-13)18(4-2)14-7-11-16(12-8-14)31-24-21(28)19(26)20(27)22(32-24)23(29)30/h5-12,19-22,24-28H,3-4H2,1-2H3,(H,29,30)/b18-17+/t19-,20-,21+,22-,24+/m0/s1
InChIKeyLJMPVHCKUXKZAV-PDSLVOJVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethylstilbestrol Monoglucuronide Overview


Diethylstilbestrol monoglucuronide (DES-MG, CAS 2408-40-4, molecular formula C24H28O8, MW 444.47) is the principal glucuronide conjugate metabolite of the synthetic estrogen Diethylstilbestrol (DES) [1]. As the major circulating and excreted form of DES in mammals, it is essential for studies on DES metabolism, disposition, and mechanism-based toxicity [2]. Unlike its aglycone, DES-MG exhibits markedly enhanced aqueous solubility and distinct pharmacokinetic behavior, making it the required analytical standard for accurate, hydrolysis-free quantification of DES exposure in biological matrices.

Diethylstilbestrol Monoglucuronide Irreplaceability


Diethylstilbestrol monoglucuronide is not a generic 'DES metabolite' but a chemically distinct entity with unique physicochemical and biological properties that render substitution with DES, DES diphosphate (fosfestrol), or other DES conjugates analytically and pharmacologically invalid. Critically, its placental transfer efficiency is lower than that of estrone sulfate, with HPLC confirming that administered DES-MG is recovered only as intact conjugate in both maternal and fetal circulations, in stark contrast to the cleavage observed for other conjugated estrogens [1]. Furthermore, DES-MG participates in a carrier-mediated biliary excretion process with a bile-to-blood concentration ratio of 228-279, a phenomenon not observed for unconjugated DES [2]. These specific characteristics mandate the use of authentic DES-MG as a reference standard for accurate, direct quantification in plasma (down to 2-5 ng/mL without prior hydrolysis) and for any study modeling DES disposition [3].

Diethylstilbestrol Monoglucuronide Quantitative Comparison


Uterotrophic Potency vs. Unconjugated DES

In standard uterotrophic bioassays, DES-MG exhibits dramatically reduced estrogenic activity compared to its parent aglycone, DES. In 21-day-old rats, DES-MG was found to be only 1/1400 as potent as DES on a molar basis [1]. This quantitative difference is critical for understanding the actual biological activity of circulating DES, as the majority exists as the inactive glucuronide. Reliance on DES standard would grossly overestimate the effective estrogenic load in a biological system.

Endocrine Pharmacology Estrogenicity In Vivo Bioassay

Placental Transfer Efficiency vs. Estrone Sulfate

In a direct comparative study of placental transfer in pregnant rhesus monkeys, DES-MG was transferred across the placenta significantly less efficiently than estrone sulfate (E1S). HPLC analysis of maternal and fetal plasma confirmed that following fetal or maternal administration, only intact DES-MG was recovered, with no evidence of deconjugation. In contrast, 50-90% of administered E1S was cleaved [1]. This indicates DES-MG is a more stable and less permeable conjugate.

Developmental Toxicology Transplacental Pharmacokinetics Endocrine Disruption

Biliary Excretion vs. Unconjugated DES

Following intravenous administration of DES to bile fistula rhesus monkeys, 36% of the dose was excreted into bile specifically as DES-MG, with an additional 53% in urine (as DES-MG and more polar metabolites) [1]. Crucially, during steady-state infusion, the bile-to-blood concentration ratio for DES-MG ranged from 228 to 279, providing direct evidence for an active, carrier-mediated transport process [1]. This contrasts sharply with the passive diffusion expected for the lipophilic parent DES. The high bile-to-plasma ratio demonstrates a specific, saturable transport mechanism unique to the glucuronide conjugate.

Hepatobiliary Transport Pharmacokinetics Drug Metabolism

Direct Quantification in Plasma

A validated HPLC/UV method with 'homogeneous ion pair extraction' enables the direct, simultaneous quantification of DES and its monoconjugates (DES-MG and DES sulfate) in human plasma without prior enzymatic hydrolysis. The method achieves a lower limit of detection in the range of 2-5 ng/mL for each analyte, with a standard deviation of less than 5% [1]. This represents a major analytical advance over earlier, indirect methods that required enzymatic hydrolysis and thus could not differentiate between free and conjugated DES, nor accurately quantify individual conjugate species.

Bioanalysis HPLC Method Validation Clinical Chemistry

Intestinal Absorption vs. Unconjugated DES

In an in vivo intestinal loop model, the absorption rate of 14C-DES-MG from the small intestine of 5- and 25-day-old rats was markedly slower than that of unconjugated 14C-DES. Minimal hydrolysis of DES-MG occurred in the proximal intestine, indicating that the conjugate is absorbed intact to a significant degree in newborns, but not in older animals [1]. This age-dependent difference in conjugate handling is a key factor in the enterohepatic recirculation of DES and its developmental toxicity.

Drug Absorption Enterohepatic Circulation Pediatric Pharmacology

Solubility Enhancement in Bile

In vitro experiments demonstrated that DES-MG forms a specific association with the bile salt taurocholate and with bile micelles, resulting in a 'severalfold enhancement' of its solubility compared to its solubility in aqueous buffer alone. In contrast, taurodehydrocholate, a non-micelle-forming bile salt, did not interact with DES-MG and had no effect on its solubility [1]. This indicates that the high biliary concentrations achieved in vivo (as evidenced by the bile-to-plasma ratio >200) are facilitated by a specific, micelle-dependent solubilization mechanism.

Pharmaceutics Biliary Excretion Solubility

Diethylstilbestrol Monoglucuronide Applications


Direct Plasma Quantification for PK Studies

For researchers conducting clinical or preclinical pharmacokinetic studies of DES or its prodrug fosfestrol, DES-MG is the essential analytical standard. The validated HPLC/UV method, which directly quantifies intact DES-MG in plasma without prior hydrolysis, requires an authentic DES-MG reference material for calibration and quality control [1]. This method is the only way to accurately distinguish circulating DES-MG from the active parent drug, a distinction that is pharmacologically critical given the ~1400-fold difference in estrogenic potency between the two [2].

Transplacental Toxicity and Fetal Protection

In developmental toxicology research focused on the mechanisms of DES-induced teratogenesis and carcinogenesis, DES-MG is the key analyte. The evidence that DES-MG crosses the placenta inefficiently and remains entirely intact in the fetal circulation—unlike other estrogen conjugates—makes it the definitive marker for evaluating fetal exposure to inactive versus active DES species [3]. Studies investigating the protective role of placental glucuronidation must therefore quantify DES-MG specifically, not just total DES radioactivity.

In Vitro Hepatobiliary Transport & Cholestasis

For laboratories using in vitro models of hepatic transport (e.g., sandwich-cultured hepatocytes, membrane vesicle assays) to study drug-induced liver injury or drug-drug interactions at canalicular transporters, DES-MG is a validated model substrate. Its carrier-mediated biliary excretion, evidenced by a bile-to-blood concentration ratio of 228-279 [4], makes it a sensitive probe for assessing the function of hepatic efflux transporters (e.g., MRP2/ABCC2). Furthermore, its specific micelle-dependent solubility in bile [4] provides a physiologically relevant system for studying the solubility and precipitation of glucuronide conjugates in the biliary tract, which is implicated in cholestasis.

Residue Monitoring for Food Safety

In the context of veterinary drug residue monitoring, DES-MG is the primary urinary and biliary metabolite of DES in food-producing animals [5]. Consequently, any LC-MS/MS method developed for the surveillance of illegal DES use in livestock must include DES-MG as a target analyte to ensure detection, as the parent drug may be present at very low or undetectable levels. The use of an isotopically labeled DES-MG internal standard (e.g., 13C- or 14C-labeled) is the gold standard for correcting for matrix effects and recovery losses in complex biological matrices like urine and bile [6].

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